5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Overview
Description
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde is a heterocyclic compound that features a triazolo-pyrimidine core
Scientific Research Applications
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antiviral drugs.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Future Directions
Mechanism of Action
Target of Action
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde primarily targets specific enzymes and receptors within the cell. These targets often include key proteins involved in cellular signaling pathways, such as kinases and phosphatases, which play crucial roles in regulating cell growth, differentiation, and apoptosis . By binding to these targets, this compound can modulate their activity, leading to significant changes in cellular function.
Mode of Action
The interaction of this compound with its targets involves binding to the active sites of enzymes or receptors. This binding can either inhibit or activate the target proteins, depending on the nature of the interaction . For instance, if this compound binds to a kinase, it may prevent the phosphorylation of downstream substrates, thereby altering signal transduction pathways.
Biochemical Pathways
This compound affects several biochemical pathways, including those involved in cell cycle regulation and apoptosis . By modulating the activity of key enzymes in these pathways, the compound can induce cell cycle arrest or promote programmed cell death. This is particularly relevant in the context of cancer treatment, where the inhibition of cell proliferation is a desired outcome.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is typically absorbed through the gastrointestinal tract and distributed throughout the body via the bloodstream . It undergoes metabolic transformation in the liver, where it is converted into active or inactive metabolites. Finally, the compound and its metabolites are excreted primarily through the kidneys.
Result of Action
At the molecular and cellular levels, the action of this compound results in the inhibition of cell proliferation and induction of apoptosis . This is achieved through the modulation of key signaling pathways and the alteration of enzyme activities. The compound’s ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for therapeutic applications.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other biomolecules . For instance, the compound may exhibit optimal activity at a specific pH range, and its stability could be compromised at extreme temperatures. Additionally, interactions with other biomolecules in the cellular environment can affect the compound’s binding affinity and overall efficacy.
: Mono- and dinuclear platinum(II) compounds with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine
Biochemical Analysis
Biochemical Properties
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with platinum(II) complexes, forming coordination compounds that exhibit cytotoxic activity against cancer cells . Additionally, it has been reported to interact with cobalt(II) complexes, affecting microbial and tumor cell viability . These interactions are primarily mediated through the nitrogen atoms in the triazolopyrimidine ring, which can coordinate with metal ions and form stable complexes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce cytotoxicity in breast and bladder cancer cell lines by forming platinum(II) complexes . Furthermore, it has been observed to affect the cell cycle and gene expression in HEp-2 cells when interacting with cobalt(II) complexes . These effects highlight the potential of this compound in cancer therapy and microbial inhibition.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to metal ions, forming coordination complexes that inhibit or activate specific enzymes. For example, its interaction with platinum(II) ions results in the formation of complexes that can inhibit DNA replication in cancer cells . Additionally, the compound’s ability to coordinate with cobalt(II) ions leads to the formation of complexes that disrupt microbial cell membranes and inhibit biofilm formation . These binding interactions and enzyme modulations are critical for the compound’s biological activity.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. It has been found that the compound remains stable under various conditions, maintaining its biological activity over extended periods . Its long-term effects on cellular function can vary depending on the experimental setup. In vitro studies have shown that the compound can induce sustained cytotoxic effects in cancer cells, while in vivo studies have demonstrated its potential for long-term microbial inhibition . These findings underscore the importance of considering temporal factors when evaluating the compound’s efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit tumor growth and microbial infections without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and organ damage. These threshold effects highlight the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to affect the activity of enzymes involved in nucleotide synthesis and DNA replication . Additionally, its interaction with metal ions can influence metabolic pathways related to oxidative stress and cellular respiration . These metabolic effects are crucial for understanding the compound’s overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can bind to various proteins and accumulate in specific cellular compartments. These interactions influence the compound’s localization and accumulation, affecting its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . Additionally, it can accumulate in the cytoplasm and mitochondria, affecting cellular metabolism and energy production. These localization patterns are influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine with formylating agents such as Vilsmeier-Haack reagent . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid.
Reduction: 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-methanol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Lacks the aldehyde group but shares the core structure.
5,7-Diphenyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar core structure with phenyl groups instead of methyl groups.
5,7-Ditertbutyl-1,2,4-triazolo[1,5-a]pyrimidine: Contains tert-butyl groups instead of methyl groups.
Properties
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-5-3-6(2)12-8(9-5)10-7(4-13)11-12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPTZMRMBBUVSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635273 | |
Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55293-96-4 | |
Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55293-96-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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